5-Bromo-1-phenyl-1H-pyrazole
Overview
Description
5-Bromo-1-phenyl-1H-pyrazole: is a heterocyclic organic compound characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2, a bromine atom at position 5, and a phenyl group at position 1. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry, agrochemistry, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-phenyl-1H-pyrazole typically involves the cyclocondensation of phenylhydrazine with 1,3-dicarbonyl compounds, followed by bromination. One common method includes the reaction of phenylhydrazine with ethyl acetoacetate to form 1-phenyl-1H-pyrazole, which is then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as iron(III) chloride or polyvinylpyrrolidone (PVP) can enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromo-1-phenyl-1H-pyrazole can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form pyrazole N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the bromine atom can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Bromination: N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.
Major Products:
Substitution Products: Various substituted pyrazoles depending on the nucleophile used.
Oxidation Products: Pyrazole N-oxides.
Reduction Products: Dehalogenated pyrazoles.
Scientific Research Applications
Chemistry: 5-Bromo-1-phenyl-1H-pyrazole is used as an intermediate in the synthesis of more complex heterocyclic compounds. It serves as a building block for the preparation of pyrazolo[1,5-a]pyrimidines and other fused ring systems .
Biology: In biological research, this compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent. Its derivatives have shown promising activity against various pathogens and cancer cell lines .
Medicine: The compound and its derivatives are explored for their therapeutic potential in treating diseases such as tuberculosis, diabetes, and inflammation. They act as inhibitors of specific enzymes and receptors involved in these diseases .
Industry: In the industrial sector, this compound is used in the development of agrochemicals, dyes, and materials with specific electronic properties .
Mechanism of Action
The mechanism of action of 5-Bromo-1-phenyl-1H-pyrazole involves its interaction with molecular targets such as enzymes and receptors. For instance, it can inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival . The compound’s bromine atom and phenyl group contribute to its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
1-Phenyl-1H-pyrazole: Lacks the bromine atom, making it less reactive in substitution reactions.
5-Chloro-1-phenyl-1H-pyrazole: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
3,5-Dibromo-1-phenyl-1H-pyrazole: Contains two bromine atoms, resulting in increased reactivity and potential for further functionalization.
Uniqueness: 5-Bromo-1-phenyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the bromine atom at position 5 enhances its ability to participate in various chemical reactions and interact with biological targets .
Properties
IUPAC Name |
5-bromo-1-phenylpyrazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-9-6-7-11-12(9)8-4-2-1-3-5-8/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCJWNJQIZASEDB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC=N2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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